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4-ethylphenyl (4-bromo-2-methylphenoxy)acetate
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Overview
Description
4-ethylphenyl (4-bromo-2-methylphenoxy)acetate is an organic compound with the molecular formula C17H17BrO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a 4-ethylphenyl and a 4-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenyl (4-bromo-2-methylphenoxy)acetate typically involves the esterification of 4-ethylphenol with 4-bromo-2-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethylphenyl (4-bromo-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
4-ethylphenyl (4-bromo-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals or agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethylphenyl (4-bromo-2-methylphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the phenoxyacetate moiety can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically involve interactions at the molecular level that alter cellular processes.
Comparison with Similar Compounds
4-ethylphenyl (4-bromo-2-methylphenoxy)acetate can be compared with other phenoxyacetate derivatives:
4-ethylphenyl (4-chloro-2-methylphenoxy)acetate: Similar structure but with a chlorine atom instead of bromine. The bromine atom in this compound may confer different reactivity and biological activity.
4-ethylphenyl (4-fluoro-2-methylphenoxy)acetate: Contains a fluorine atom, which can significantly alter the compound’s properties due to the high electronegativity of fluorine.
4-ethylphenyl (4-iodo-2-methylphenoxy)acetate: The iodine atom can lead to different reactivity patterns compared to bromine, potentially affecting its applications.
Properties
IUPAC Name |
(4-ethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-3-13-4-7-15(8-5-13)21-17(19)11-20-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOUXMBBJVVSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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